molecular formula C15H10Cl3NO2 B4192267 3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile

3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile

Cat. No. B4192267
M. Wt: 342.6 g/mol
InChI Key: SUBDJHAEUBWRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile is a chemical compound that is widely used in scientific research. It is also known as CDCB-Me and is a member of the benzonitrile family of compounds.

Mechanism of Action

CDCB-Me works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents the activation of the receptor. This leads to a decrease in downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
CDCB-Me has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. Additionally, CDCB-Me has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CDCB-Me in lab experiments is its selectivity for EGFR, which allows for specific inhibition of this receptor. However, one limitation is its relatively low yield, which can make it expensive to use in large-scale experiments.

Future Directions

There are several future directions for the use of CDCB-Me in scientific research. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of CDCB-Me. Another potential direction is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, CDCB-Me could be used as a tool to study the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, CDCB-Me is a valuable tool for scientific research, particularly in the study of the role of EGFR in cancer. Its selectivity for EGFR and anti-inflammatory effects make it a potential treatment for inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for the development and application of CDCB-Me in scientific research.

Scientific Research Applications

CDCB-Me has been widely used in scientific research as a tool to study the role of the epidermal growth factor receptor (EGFR) in cancer. It has been shown to selectively inhibit the activity of EGFR, which is overexpressed in many types of cancer. CDCB-Me has also been used to study the role of EGFR in the development of resistance to chemotherapy.

properties

IUPAC Name

3-chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDJHAEUBWRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(3,4-dichlorophenyl)methoxy]-5-methoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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